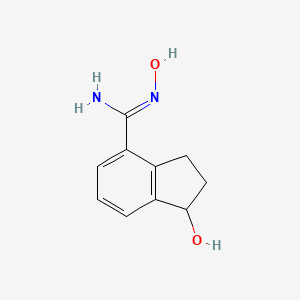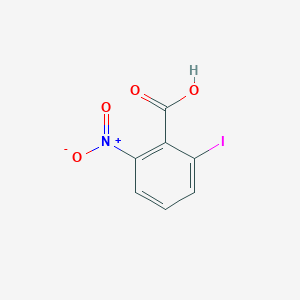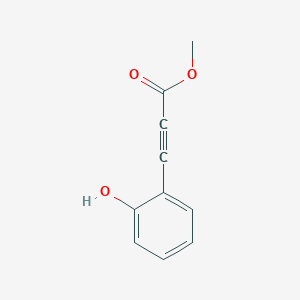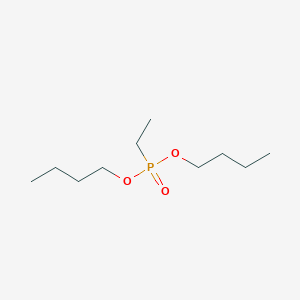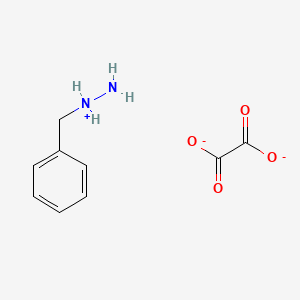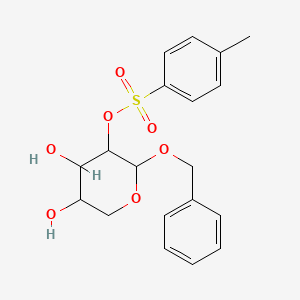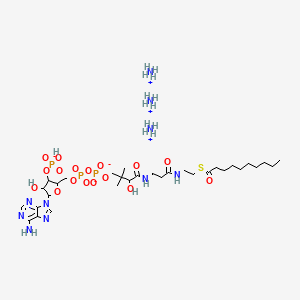
decanoyl Coenzyme A (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl coenzyme A (ammonium salt) is a derivative of coenzyme A, which is a crucial cofactor in various biochemical reactions. It is a medium-chain acyl coenzyme A and plays a significant role in fatty acid metabolism. The compound is often used in scientific research due to its involvement in various metabolic pathways and its ability to act as a substrate for specific enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A (ammonium salt) can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs in an aqueous medium and requires precise pH control to ensure optimal yield .
Industrial Production Methods: Industrial production of decanoyl coenzyme A (ammonium salt) involves enzymatic synthesis using acyltransferases. These enzymes facilitate the transfer of the decanoyl group to coenzyme A, producing the desired compound. The process is carried out under controlled conditions to maintain the stability and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Decanoyl coenzyme A (ammonium salt) undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce decanoyl carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: The compound can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in acyl transfer reactions, where the decanoyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as acyl-CoA oxidase and molecular oxygen.
Reduction: Involves reducing agents like NADPH and specific reductases.
Substitution: Utilizes acyltransferases and specific substrates for the transfer reactions.
Major Products Formed:
- Decanoyl carnitine
- Decanoic acid
- Various acylated molecules depending on the substitution reactions
Applications De Recherche Scientifique
Decanoyl coenzyme A (ammonium salt) has a wide range of applications in scientific research:
- Chemistry: Used as a substrate in enzymatic assays to study acyltransferase activity.
- Biology: Involved in the study of fatty acid metabolism and energy production.
- Medicine: Research on metabolic disorders and the role of medium-chain fatty acids in health and disease.
- Industry: Utilized in the production of bioactive compounds and in the study of lipid metabolism .
Mécanisme D'action
Decanoyl coenzyme A (ammonium salt) exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It participates in the β-oxidation pathway, where it is converted into acetyl coenzyme A, which then enters the tricarboxylic acid cycle to produce energy. The compound also plays a role in the synthesis of complex lipids and signaling molecules .
Molecular Targets and Pathways:
- Acyltransferases: Enzymes that transfer the acyl group from decanoyl coenzyme A to other molecules.
- β-Oxidation Pathway: A metabolic pathway that breaks down fatty acids to produce energy.
- Tricarboxylic Acid Cycle: A central metabolic pathway that generates energy through the oxidation of acetyl coenzyme A .
Comparaison Avec Des Composés Similaires
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Comparison: Decanoyl coenzyme A (ammonium salt) is unique due to its medium-chain length, which allows it to participate in specific metabolic pathways that are distinct from those involving short-chain or long-chain acyl coenzyme A derivatives. Its role in fatty acid metabolism and its ability to act as a substrate for specific enzymes make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C31H63N10O17P3S |
|---|---|
Poids moléculaire |
972.9 g/mol |
Nom IUPAC |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3 |
Clé InChI |
IWPPTKRPCYMCQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


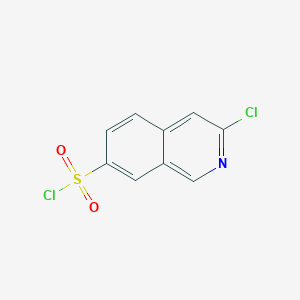
![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
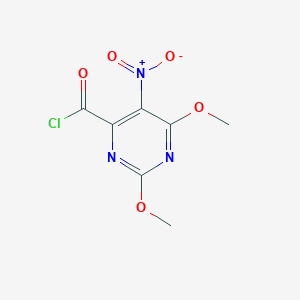
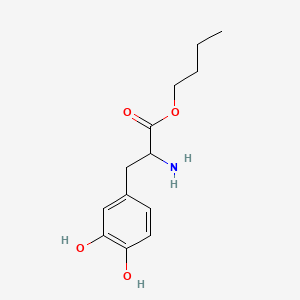
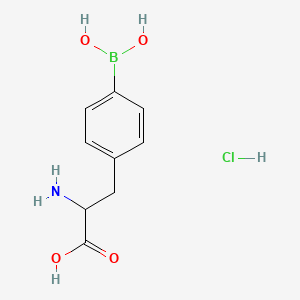
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
